Glycidamide

概要

説明

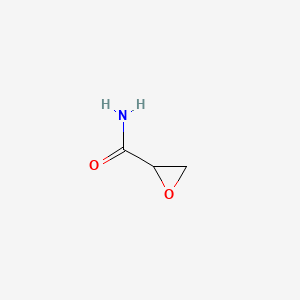

グリシドアミドは、化学式C₃H₅NO₂を持つ有機化合物です。これは、アミドとエポキシドの両方の官能基を含む無色の油です。 グリシドアミドは、アクリロニトリルおよびアクリルアミドの生物活性代謝物であり、潜在的な毒性と発がん性で知られています . これはキラル分子であり、反応性エポキシド代謝物とみなされます .

2. 製法

合成経路と反応条件: グリシドアミドは、アクリロニトリル誘導体に過酸化水素を作用させることによって合成できます . 別の方法には、シトクロムP450 2E1(CYP2E1)酵素によって触媒されるアクリルアミドの酸化が含まれます . このプロセスは、アクリルアミドが食品加工中のアスパラギンに富むタンパク質の熱分解によって生成されるという観点から、食品の安全性において重要です .

工業生産方法: 工業的な設定では、グリシドアミドは通常、アクリルアミドの酸化によって生成されます。 食品加工中の不飽和脂肪酸の使用は、生成されるグリシドアミドの量を増やす可能性があります . これは、アクリルアミドの生成が懸念される揚げ物や焼き菓子の製造において特に重要です .

準備方法

Synthetic Routes and Reaction Conditions: Glycidamide can be synthesized through the action of hydrogen peroxide on acrylonitrile derivatives . Another method involves the oxidation of acrylamide, catalyzed by the enzyme cytochrome P450 2E1 (CYP2E1) . This process is significant in the context of food safety, as acrylamide is generated by the pyrolysis of proteins rich in asparagine during food processing .

Industrial Production Methods: In industrial settings, this compound is typically produced through the oxidation of acrylamide. The use of unsaturated fatty acids during food processing can increase the amount of this compound formed . This is particularly relevant in the production of fried and baked goods, where acrylamide formation is a concern .

化学反応の分析

反応の種類: グリシドアミドは、次のようないくつかの種類の化学反応を起こします。

酸化: グリシドアミドは、アクリルアミドの酸化によって生成されます.

置換: それは求核剤と反応し、求電子剤の共有結合をもたらします.

付加物の生成: グリシドアミドはDNAとヘモグロビンと反応して付加物を形成します.

一般的な試薬と条件:

生成される主要な生成物:

DNA付加物: グリシドアミドは、N7-(2-カルバモイル-2-ヒドロキシエチル)-グアニンおよびN3-(2-カルバモイル-2-ヒドロキシエチル)アデニンなどのDNAと付加物を形成します.

ヘモグロビン付加物: それはまた、S-(2-ヒドロキシ-2-カルボキシエチル)システインなどのヘモグロビンと付加物を形成します.

4. 科学研究の用途

グリシドアミドには、次のようないくつかの科学研究の用途があります。

科学的研究の応用

Genotoxicity and Carcinogenicity

Glycidamide is primarily recognized for its mutagenic properties, which are critical in understanding the carcinogenic effects of acrylamide. Studies have demonstrated that this compound forms DNA adducts, leading to mutations that can initiate tumorigenesis.

- DNA Adduct Formation : Research indicates that this compound can bind to DNA, forming adducts that result in mutations. For instance, a study highlighted that this compound treatment led to a higher frequency of mutations in specific genes compared to acrylamide itself, suggesting that this compound is more potent as a mutagen than its parent compound .

- Tumorigenicity Studies : In experiments involving mice, administration of this compound resulted in a significant increase in liver tumors, particularly hepatocellular adenomas and carcinomas. This underscores the compound's role as a direct contributor to cancer development .

Biomarkers for Exposure Assessment

This compound is also investigated as a biomarker for assessing exposure to acrylamide. The formation of hemoglobin adducts (HbGA) serves as an indicator of internal exposure levels.

- Hemoglobin Adducts : Studies have shown that measuring levels of this compound hemoglobin adducts can provide insights into the extent of human exposure to acrylamide. For example, a nested case-control study explored the relationship between HbGA levels and breast cancer risk, indicating potential associations that warrant further investigation .

Implications in Cancer Research

The implications of this compound extend into broader cancer research, where its mutagenic properties are used to understand the mechanisms underlying various cancers.

- Mutational Signatures : Recent findings have identified unique mutational signatures associated with this compound in tumor genomes across multiple cancer types. This suggests that this compound may play a role in the etiology of various cancers, making it an important focus for future research .

- Epidemiological Studies : this compound's role has been assessed in epidemiological studies examining its association with different cancers. While some studies have not found direct links between this compound exposure and specific cancer types, the need for comprehensive evaluations remains crucial due to its potential effects on genetic material .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Tumorigenicity Study (2012) | This compound administered to mice resulted in increased liver tumors, confirming its carcinogenic potential. |

| Genotoxicity Analysis (2020) | This compound was found to induce more mutations than acrylamide at equivalent doses, highlighting its potency as a mutagen. |

| Hemoglobin Adduct Study (2023) | No direct association was found between HbGA levels and breast cancer; however, the ratio of HbGA/HbAA showed some correlation with increased risk. |

作用機序

グリシドアミドは、いくつかのメカニズムを通じてその効果を発揮します。

ナトリウム/カリウムATPアーゼの阻害: グリシドアミドは、神経細胞の細胞膜に存在するナトリウム/カリウムATPアーゼタンパク質を阻害します.

DNA付加物の形成: グリシドアミドはDNAと反応して付加物を形成し、これは変異を引き起こし、潜在的に発がん性効果をもたらす可能性があります.

6. 類似の化合物との比較

グリシドアミドは、その前駆体であるアクリルアミドと比較されることがよくあります。

類似の化合物:

- アクリルアミド

- その他のエポキシド

グリシドアミドの独特の反応性と変異原性特性は、毒性学と発がん性研究において重要な関心の対象となっています。

類似化合物との比較

- Acrylamide

- Other Epoxides

Glycidamide’s unique reactivity and mutagenic properties make it a compound of significant interest in toxicology and carcinogenicity research.

生物活性

Glycidamide, the epoxide metabolite of acrylamide, is a compound of significant interest due to its biological activity, particularly its genotoxic and carcinogenic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, mutagenicity, and implications for human health based on diverse research studies.

This compound is formed from acrylamide through metabolic processes primarily involving cytochrome P450 enzymes, particularly CYP2E1. The conversion of acrylamide to this compound is saturable, indicating that at lower doses, a higher proportion of acrylamide is converted compared to higher doses. In rats, the formation of this compound can range from 50% at low doses to only 13% at 100 mg/kg body weight .

Table 1: Conversion Rates of Acrylamide to this compound in Rats

| Dose (mg/kg) | This compound Formation (%) |

|---|---|

| Low Dose | 50 |

| Medium Dose | - |

| High Dose | 13 |

Genotoxicity and Mutagenicity

This compound exhibits potent genotoxic effects primarily through its ability to form DNA adducts. Studies have shown that this compound is more mutagenic than acrylamide itself. For instance, in a study using transgenic mouse fibroblasts, this compound treatment resulted in a dose-dependent increase in mutations, particularly A→G transitions and G→C transversions .

Case Study: DNA Adduct Formation

In a controlled experiment, human bronchial epithelial cells were treated with this compound. The results indicated that this compound formed DNA adducts at specific sites within the TP53 gene more effectively than acrylamide did. This suggests that this compound's reactivity with DNA contributes significantly to its mutagenic potential .

Table 2: Mutation Spectrum Induced by this compound

| Mutation Type | Frequency (%) |

|---|---|

| A→G | Increased |

| G→C | Increased |

| G→T | Increased |

Epidemiological Studies

Several epidemiological studies have investigated the association between this compound exposure (via hemoglobin adducts) and various cancers. For example, a nested case-control study within the European Prospective Investigation into Cancer and Nutrition (EPIC) cohort found no clear association between biomarkers of acrylamide exposure and epithelial ovarian cancer (EOC) risk; however, some middle quintiles of hemoglobin adducts showed elevated odds ratios .

Table 3: Hemoglobin Adduct Levels in EOC Study

| Biomarker | Cases (pmol/gHb) | Controls (pmol/gHb) |

|---|---|---|

| HbAA | 66.9 | 67.1 |

| HbGA | 47.9 | 43.7 |

| HbAA+HbGA | 114.0 | 109.9 |

特性

IUPAC Name |

oxirane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c4-3(5)2-1-6-2/h2H,1H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAZQSYXRGRESX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2031374 | |

| Record name | Glycidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

2'-Deoxyadenosine (dA) and 2'-deoxyguanosine (dG) were reacted with mutagenic epoxide glycidamide (GA). The reactions yielded three GA-dA adducts (N1-GA-dA, N6-GA-dA and N1-GA-dI) and two GA-dG adducts (N1-GA-dG I and N1-GA-dG II). The structures of the adducts were characterized by spectroscopic and spectrometric methods (1H-, 13C, and 2D NMR, MS, UV). The mechanism of the amide hydrolysis taking place during formation of the adducts N1-GA-dA and N1-GA-dG I was studied. A mechanism where a transamidation is the key step in the hydrolysis of the amide function of GA /was proposed/. | |

| Record name | Glycidamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

5694-00-8 | |

| Record name | Glycidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5694-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005694008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-EPOXYPROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G5ELX5XYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycidamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。